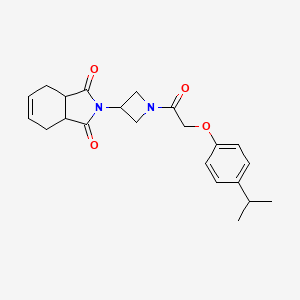

2-(1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

The compound 2-(1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring a fused isoindole-1,3-dione core linked to an azetidine ring via an acetyl spacer. While direct data on this compound’s synthesis or applications are unavailable in the provided evidence, its structural analogs suggest relevance in medicinal chemistry and agrochemical research due to the isoindole-dione scaffold’s prevalence in bioactive molecules .

Properties

IUPAC Name |

2-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-14(2)15-7-9-17(10-8-15)28-13-20(25)23-11-16(12-23)24-21(26)18-5-3-4-6-19(18)22(24)27/h3-4,7-10,14,16,18-19H,5-6,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGBHSYTMWIVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Janus kinase (JAK) . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.

Mode of Action

The compound acts as an inhibitor of JAK kinases . It binds to the kinase domain of JAKs, thereby inhibiting the phosphorylation and activation of STAT proteins (Signal Transducers and Activators of Transcription) that are responsible for regulating gene expression.

Biochemical Pathways

Upon inhibition of JAKs, the downstream JAK-STAT signaling pathway is affected. This pathway plays a crucial role in many biological processes, including cell proliferation, differentiation, cell migration, apoptosis, and immune regulation. Therefore, the inhibition of JAKs can lead to the modulation of these processes.

Pharmacokinetics

As a jak inhibitor, it is likely to be well-absorbed and distributed throughout the body to exert its effects.

Result of Action

The inhibition of JAKs by this compound can lead to a decrease in the activation of STAT proteins, thereby modulating the expression of genes involved in inflammatory and immune responses. This can result in the alleviation of symptoms in diseases driven by overactive JAK-STAT signaling.

Biological Activity

The compound 2-(1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a complex molecular structure with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : Isoindole dione fused with an azetidine ring.

- Substituents : The presence of a 4-isopropylphenoxyacetyl group enhances lipophilicity and potentially influences its biological interactions.

In Vitro Studies

Several in vitro studies have explored the biological activity of related compounds:

- Cytotoxicity Assays : Compounds similar to the target molecule have shown varying degrees of cytotoxicity against cancer cell lines. For instance, studies indicated that modifications at specific positions can enhance or reduce cytotoxic effects depending on the target cell type .

- Enzyme Inhibition : The compound's analogs have been tested for their ability to inhibit PDE9 and other enzymes. These studies often utilize enzyme assays to quantify the inhibitory effects and determine IC50 values .

In Vivo Studies

Limited in vivo studies are available; however, some relevant findings include:

- Animal Models : Research involving animal models has demonstrated that PDE inhibitors can improve cognitive function in models of Alzheimer's disease. These effects are attributed to enhanced cGMP signaling pathways .

- Anti-inflammatory Effects : Animal studies have shown that compounds targeting cPLA2α can significantly reduce inflammation markers in models of acute and chronic inflammation .

Case Study 1: Cognitive Enhancement

A study investigating a PDE9 inhibitor similar to the target compound reported significant improvements in memory retention in aged rats. The treatment led to increased levels of cGMP in the hippocampus, correlating with enhanced synaptic plasticity measures.

Case Study 2: Anti-inflammatory Response

In a model of induced arthritis, a related compound demonstrated substantial anti-inflammatory effects by reducing edema and inflammatory cytokine levels. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects compared to controls.

Data Summary

The following table summarizes key findings from various studies on related compounds:

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Isoindole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth .

Analgesic Effects

Preliminary investigations suggest that this compound may possess analgesic properties similar to other isoindoline derivatives. These effects may be mediated through interactions with pain receptors or modulation of inflammatory pathways .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various isoindole derivatives, the compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicated that it could serve as a potential lead for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in breast cancer models. The mechanism was attributed to its ability to induce apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .

Comparison with Similar Compounds

(a) 2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)

(b) Captan (2-[(Trichloromethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)

(c) 2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Structure : Shares the azetidin-3-yl-tetrahydroisoindole-dione backbone but substitutes the acetyl group with a sulfonyl moiety linked to a fluorinated aryl ring.

Functional Group Variations and Bioactivity

(a) Substituent Effects on Enzyme Inhibition

- Chlorophenyl vs.

- Indole vs. Phenolic Groups: Compound 3 (indole) and Compound 6 (2-hydroxy-4-methoxyphenyl) highlight the role of aromatic heterocycles in enhancing π-π stacking or hydrogen-bonding interactions with enzyme active sites .

(b) Azetidine vs. Alternative Ring Systems

- The azetidine ring in the target compound introduces conformational rigidity compared to larger rings (e.g., piperidine). For example, analogs like 2-[2-(dimethylamino)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione () use ethylamine spacers instead, which may alter solubility and pharmacokinetics .

(a) Claisen-Schmidt Condensation

(b) Diels-Alder and Cross-Coupling Reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Use reflux conditions with acetic acid as a solvent for condensation reactions, as demonstrated in analogous isoindole-dione syntheses (e.g., 3-formyl-indole derivatives reacting with aminothiazolones under sodium acetate catalysis) .

- Step 2 : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) to minimize side products.

- Step 3 : Purify via recrystallization from DMF/acetic acid mixtures to isolate crystalline intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in isoindole-dione derivatives like this compound?

- Methodology :

- 1H/13C NMR : Assign stereochemistry at the azetidine and tetrahydroisoindole moieties using coupling constants (e.g., J values for axial vs. equatorial protons in bicyclic systems) .

- IR : Confirm carbonyl stretches (1,3-dione ~1700–1750 cm⁻¹) and phenoxy C-O bonds (~1250 cm⁻¹) to validate functional groups .

- X-ray crystallography : Collaborate with crystallography facilities to resolve absolute stereochemistry, as done for structurally related azetidine-dione hybrids .

Q. What solvent systems are suitable for studying the solubility and stability of this compound in vitro?

- Methodology :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, followed by aqueous buffers (PBS, pH 7.4) for stability assays.

- Stability monitoring : Use UV-Vis spectroscopy to track degradation under light, heat, or oxidative conditions over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological target interactions?

- Methodology :

- DFT calculations : Optimize 3D geometry using B3LYP/6-31G* basis sets to map electron density (e.g., nucleophilic/electrophilic regions) .

- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., enzymes with isoindole-dione binding pockets) by aligning the compound’s pharmacophores with active-site residues .

Q. What strategies address contradictory data in biological activity assays (e.g., variable IC50 values across studies)?

- Methodology :

- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition assays).

- Data triangulation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can heterogeneous catalysis improve the scalability of key synthetic steps (e.g., azetidine ring formation)?

- Methodology :

- Catalyst screening : Test Pd/C or zeolites for hydrogenation steps, optimizing temperature (50–100°C) and pressure (1–5 bar H₂) .

- Process simulation : Use Aspen Plus to model mass transfer limitations in batch reactors, ensuring reproducibility at pilot scales .

Q. What mechanistic insights can be gained from studying the compound’s degradation products under physiological conditions?

- Methodology :

- LC-MS/MS profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to identify hydrolytic cleavage products (e.g., free phenoxyacetyl or isoindole fragments) .

- Kinetic analysis : Calculate degradation half-lives using first-order rate equations and Arrhenius plots .

Theoretical and Experimental Design Considerations

Q. How should researchers link this compound’s properties to broader chemical theories (e.g., Hammett correlations for substituent effects)?

- Methodology :

- Structure-activity relationships (SAR) : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenoxy ring) and correlate their electronic parameters (σ values) with reactivity/activity .

Q. What experimental controls are critical when evaluating this compound’s potential as a enzyme inhibitor or receptor modulator?

- Methodology :

- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples to normalize background noise .

- Dose-response curves : Use ≥10 concentrations (logarithmic spacing) to calculate Hill coefficients and assess cooperativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.